
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide, also known as HMQP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMQP is a quinoline derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also appears to activate the p53 tumor suppressor gene, which plays a key role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide has been found to exhibit a range of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage and reduce the risk of certain diseases. It also has anti-inflammatory activity, which could make it a potential treatment for inflammatory disorders such as arthritis and asthma.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in lab experiments. It is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide. One area of interest is its potential use as a treatment for various types of cancer, including breast, lung, and ovarian cancer. Another area of interest is its potential use as an anti-inflammatory agent for the treatment of inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide and to identify any potential side effects or toxicity issues. Overall, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide is a promising compound that has the potential to be developed into a valuable therapeutic agent for a variety of diseases.
合成方法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with 2-methoxyphenylacetic acid in the presence of a reducing agent and a catalyst. The resulting product is then purified and characterized using various spectroscopic techniques. The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide is a relatively simple and efficient process, making it an attractive target for further research.
科学研究应用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. Studies have shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy drugs.
属性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-20(24)23(18-7-5-6-8-19(18)27-3)13-15-11-14-12-16(26-2)9-10-17(14)22-21(15)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUGPKQBMDTJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


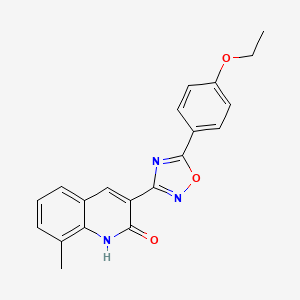
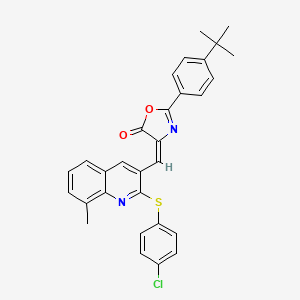

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7687984.png)

![N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7688002.png)
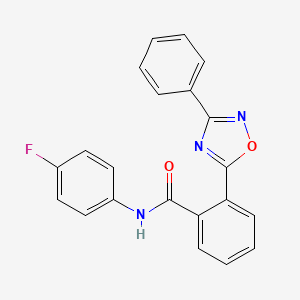

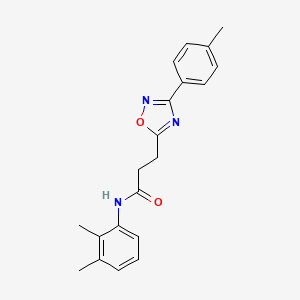
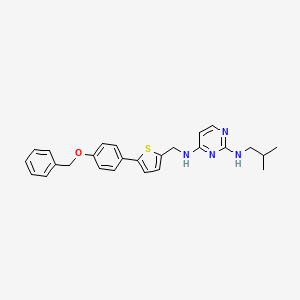


![2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688044.png)